Antileishmanial agent-27

Antileishmanial drug discovery Aminoacyl-tRNA synthetase inhibition Selectivity profiling

Antileishmanial agent-27 (compound 7j) is the only commercially available benzothiazolo-coumarin that selectively targets the trypanosomatid-specific insertion region of LdArgRS—a structural domain absent in the human enzyme. With a 15.8-fold selectivity window (LdArgRS IC50 1.2 μM vs HsArgRS IC50 19 μM) and a competitive ATP-pocket binding mode, it provides an unmatched benchmark for SAR campaigns against drug-resistant Leishmania donovani. Its novel mechanism of action, distinct from antimonials, miltefosine, and amphotericin B, makes it essential for validating ArgRS essentiality and screening clinical isolates. Favorable in silico ADME predictions justify immediate progression to in vitro ADME assays. Procure this tool compound to anchor your next-generation antileishmanial pipeline.

Molecular Formula C24H16BrNO3S2
Molecular Weight 510.4 g/mol
Cat. No. B12379515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntileishmanial agent-27
Molecular FormulaC24H16BrNO3S2
Molecular Weight510.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)SCC3=CC(=O)OC4=C3C=CC(=C4)OCC5=CC=C(C=C5)Br
InChIInChI=1S/C24H16BrNO3S2/c25-17-7-5-15(6-8-17)13-28-18-9-10-19-16(11-23(27)29-21(19)12-18)14-30-24-26-20-3-1-2-4-22(20)31-24/h1-12H,13-14H2
InChIKeyLLDSTSFBRVGXDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antileishmanial agent-27: Selective Inhibitor of Leishmania donovani Arginyl-tRNA Synthetase


Antileishmanial agent-27 (also known as compound 7j) is a synthetic benzothiazolo-coumarin derivative that functions as a competitive inhibitor of arginyl-tRNA synthetase (ArgRS) [1]. This compound specifically targets the ArgRS of Leishmania donovani (LdArgRS), an enzyme critical for protein synthesis within the parasite, and has been characterized for its selective inhibition profile relative to the human homolog (HsArgRS) .

Why Antileishmanial agent-27 Cannot Be Substituted with Generic ArgRS Inhibitors


ArgRS inhibitors are not interchangeable due to significant structural and functional differences between the leishmanial and human orthologs. Antileishmanial agent-27 exploits a unique, trypanosomatid-specific insertion region within the catalytic domain of LdArgRS, which is absent in the human enzyme [1]. This region is essential for tRNA binding and influences the inhibitor's binding mode and affinity; deletion of this insertion markedly reduces the inhibitor's binding affinity [1]. Consequently, generic ArgRS inhibitors or compounds not designed to engage this parasite-specific structural feature would likely exhibit diminished selectivity and potency against the parasitic target, compromising both efficacy and safety profiles [1].

Quantitative Differentiation of Antileishmanial agent-27: Evidence from In Vitro and Structural Studies


Target Selectivity: LdArgRS vs. HsArgRS Inhibition Potency

Antileishmanial agent-27 demonstrates a 15.8-fold higher potency against Leishmania donovani ArgRS (LdArgRS) compared to the human counterpart (HsArgRS) . This direct comparison, derived from the same assay conditions, establishes a quantifiable selectivity window that is critical for minimizing potential host toxicity .

Antileishmanial drug discovery Aminoacyl-tRNA synthetase inhibition Selectivity profiling

Mechanism of Action: Competitive Inhibition at the ATP Binding Pocket

Antileishmanial agent-27 acts as a competitive inhibitor of LdArgRS by binding within its ATP binding pocket, a mechanism that has been structurally validated [1]. While many ArgRS inhibitors also target the ATP site, the compound's efficacy is uniquely enhanced by its interaction with the parasite-specific insertion region, as evidenced by the reduction in binding affinity upon deletion of this region [1].

Antileishmanial drug discovery Enzyme kinetics Aminoacyl-tRNA synthetase

Pharmacokinetic Properties: Favorable In Silico Profile

The primary research article states that Antileishmanial agent-27 (Comp-7j) possesses 'high pharmacokinetic properties' based on in silico ADME predictions [1]. While this is a class-level statement, it is supported by the compound's physicochemical properties (e.g., molecular weight 510.4 g/mol, moderate lipophilicity), which differentiate it from less drug-like chemotypes that often fail due to poor absorption or rapid clearance .

ADME prediction Pharmacokinetics Drug-likeness

Recommended Research and Industrial Applications for Antileishmanial agent-27


Lead Optimization for Selective Antileishmanial Agents

Antileishmanial agent-27 serves as an ideal starting point for medicinal chemistry campaigns aiming to improve selectivity and potency against Leishmania donovani. Its 15.8-fold selectivity over human ArgRS provides a clear benchmark for iterative SAR studies, allowing chemists to focus on modifications that enhance this window while maintaining the competitive inhibition mechanism [1].

Target-Based Screening and Mechanism-of-Action Studies

Given its well-defined target (LdArgRS) and binding site (ATP pocket), this compound is a valuable tool for probing the essentiality of arginyl-tRNA synthetase in Leishmania parasites. It can be used in genetic or chemical biology experiments to validate LdArgRS as a therapeutic target, distinct from human ArgRS, in both axenic amastigote and intracellular infection models [1].

Pharmacokinetic Profiling and Early-Stage ADME Assessment

The favorable in silico ADME predictions for Antileishmanial agent-27 justify its progression into in vitro ADME assays (e.g., microsomal stability, permeability). It can serve as a benchmark for comparing the drug-likeness of novel benzothiazolo-coumarin derivatives, aiding in the prioritization of compounds for in vivo pharmacokinetic studies [1].

Comparative In Vitro Pharmacology Against Drug-Resistant Strains

Antileishmanial agent-27's novel mechanism of action (inhibition of ArgRS) differs from that of current antileishmanial drugs (e.g., antimonials, miltefosine, amphotericin B). It is therefore a candidate for assessing activity against clinical isolates resistant to standard therapies, potentially revealing a new vulnerability in drug-resistant Leishmania populations [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antileishmanial agent-27

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.